molecular formula C7H5BrClFO B1374345 (4-Bromo-2-chloro-5-fluorophenyl)methanol CAS No. 1338254-21-9

(4-Bromo-2-chloro-5-fluorophenyl)methanol

Cat. No.: B1374345
CAS No.: 1338254-21-9
M. Wt: 239.47 g/mol
InChI Key: PXTAPYUVMUWBII-UHFFFAOYSA-N
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Description

(4-Bromo-2-chloro-5-fluorophenyl)methanol (CAS 1338254-21-9) is a halogenated benzyl alcohol derivative of significant value in scientific research and development. This compound, with the molecular formula C 7 H 5 BrClFO and a molecular weight of 239.47 g/mol, is characterized by a benzene ring strategically substituted with bromine, chlorine, and fluorine atoms, creating distinct electronic and steric properties that influence its reactivity and interactions . Its primary application is as a versatile synthetic intermediate in medicinal chemistry, where it is extensively used in the development of kinase inhibitors and other bioactive molecules . The unique halogenated aromatic structure allows for selective cross-coupling reactions, making it a valuable building block for constructing complex drug candidates . Furthermore, its utility extends to the preparation of agrochemicals and functional materials, where the specific substitution pattern on the benzene ring serves to enhance biological activity or material properties . The presence of the hydroxymethyl (-CH 2 OH) group is a key functional handle, enabling further transformations such as oxidation to aldehydes or carboxylic acids, esterification, or ether formation, which facilitates its incorporation into larger molecular architectures . The halogen atoms (Br, Cl, F) can also undergo various substitution reactions, providing multiple avenues for structural diversification . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

(4-bromo-2-chloro-5-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTAPYUVMUWBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Chloro 5 Fluorophenyl Methanol

Oxidative Transformations

The primary alcohol moiety in (4-Bromo-2-chloro-5-fluorophenyl)methanol is susceptible to oxidation, yielding progressively the corresponding aldehyde and carboxylic acid. The electronic effects of the halogen substituents on the aromatic ring—inductive withdrawal from chlorine and fluorine, and both inductive and resonance effects from bromine—influence the reactivity of the benzylic position.

The partial oxidation of this compound to (4-Bromo-2-chloro-5-fluorophenyl)benzaldehyde requires mild oxidizing agents to prevent overoxidation to the carboxylic acid. A variety of reagents are effective for this transformation of primary benzylic alcohols. Pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are classic reagents for this purpose. Milder and more selective methods, such as those employing manganese dioxide (MnO₂), or catalytic systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant, are also commonly utilized.

For halogenated benzyl (B1604629) alcohols, the choice of oxidant and reaction conditions is crucial to ensure chemoselectivity and avoid unwanted side reactions on the aromatic ring. The table below summarizes typical conditions for the oxidation of analogous substituted benzyl alcohols to their corresponding aldehydes.

Oxidizing AgentCatalyst/Co-oxidantSolventTemperature (°C)Reaction Time (h)Yield (%)Analogous Substrate
MnO₂-DichloromethaneRoom Temp.2485-954-Bromobenzyl alcohol
PCC-DichloromethaneRoom Temp.2-4~802-Chlorobenzyl alcohol
TEMPONaOClDichloromethane/Water0 - Room Temp.1-3>904-Fluorobenzyl alcohol

This table presents representative data for analogous compounds to illustrate the expected reactivity of this compound.

Stronger oxidizing agents or more vigorous reaction conditions will facilitate the complete oxidation of the alcohol, through the intermediate aldehyde, to (4-Bromo-2-chloro-5-fluorophenyl)benzoic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from CrO₃ or Na₂Cr₂O₇ and sulfuric acid), and ruthenium tetroxide (RuO₄).

The reaction progress can often be monitored by the disappearance of the starting material and the aldehyde intermediate. The resulting carboxylic acid is typically a stable, crystalline solid that can be purified by recrystallization. The table below provides examples of conditions used for the oxidation of similar substrates to benzoic acid derivatives.

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Analogous Substrate
KMnO₄Acetone/WaterReflux4-870-854-Bromotoluene
CrO₃/H₂SO₄Acetone0 - Room Temp.2-6~802-Chlorotoluene
RuCl₃CCl₄/CH₃CN/H₂ORoom Temp.12>904-Fluorobenzyl alcohol

This table presents representative data for analogous compounds to illustrate the expected reactivity of this compound.

Reductive Deoxygenation Reactions

The removal of the hydroxyl group from the benzylic position of this compound results in the formation of the corresponding halogenated toluene (B28343) analog. This reductive deoxygenation is a key transformation in organic synthesis.

Several methods are available for the reductive deoxygenation of benzylic alcohols. A common approach involves the conversion of the alcohol to a better leaving group, such as a tosylate or a halide, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Direct deoxygenation methods are also prevalent. One such method is the Barton-McCombie deoxygenation, which proceeds via a radical mechanism involving a thiocarbonyl derivative of the alcohol. More modern approaches utilize silanes as reducing agents in the presence of a Lewis or Brønsted acid, or catalytic systems involving transition metals like palladium or titanium. For instance, a system employing triethylsilane (Et₃SiH) and a strong acid can effectively reduce benzylic alcohols.

The following table showcases conditions for the reductive deoxygenation of related benzylic alcohols.

Reagent SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Analogous Substrate
Et₃SiH / CF₃COOHDichloromethaneRoom Temp.1-3>904-Methoxybenzyl alcohol
H₂ / Pd/CEthanolRoom Temp.12-24>95Benzyl alcohol
NaBH₄ / AlCl₃Tetrahydrofuran (B95107)Reflux2-4~85Diphenylmethanol

This table presents representative data for analogous compounds to illustrate the expected reactivity of this compound.

The mechanisms of reductive deoxygenation of benzylic alcohols vary depending on the reagents employed.

Ionic Mechanisms: In processes involving strong acids and silanes, the reaction typically proceeds through a benzylic carbocation intermediate. The alcohol is first protonated by the acid, followed by the loss of water to form a resonance-stabilized benzylic carbocation. This carbocation is then quenched by a hydride transfer from the silane (B1218182) to yield the deoxygenated product. The stability of the benzylic carbocation is a key factor in the facility of this reaction. The electron-withdrawing nature of the halogens on the aromatic ring of this compound would be expected to destabilize the carbocation, potentially requiring harsher reaction conditions compared to electron-rich benzylic alcohols.

Radical Mechanisms: The Barton-McCombie deoxygenation involves the homolytic cleavage of a C-S bond in a thiocarbonyl derivative. The resulting carbon-centered radical then abstracts a hydrogen atom from a tin hydride or a suitable thiol to afford the final product.

Catalytic Hydrogenation: This method involves the hydrogenolysis of the C-O bond. The benzylic alcohol is adsorbed onto the surface of the metal catalyst (e.g., Palladium on carbon), and the C-O bond is cleaved by the addition of hydrogen. This process is generally very efficient for benzylic alcohols.

Nucleophilic Substitution Reactions on the Halogenated Aromatic Ring

The aromatic ring of this compound is substituted with three different halogen atoms: bromine, chlorine, and fluorine. Nucleophilic aromatic substitution (SₙAr) on such a system is complex, with the regioselectivity being governed by the relative activating/deactivating effects and leaving group abilities of the halogens.

Generally, for SₙAr reactions, the rate is enhanced by electron-withdrawing groups that stabilize the negatively charged Meisenheimer complex intermediate. All halogens are inductively electron-withdrawing. The order of leaving group ability in SₙAr reactions is typically F > Cl > Br > I, which is the reverse of their order in Sₙ1 and Sₙ2 reactions. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.

Predicting the exact site of substitution is challenging without experimental data. However, based on general principles, the C-F bond would be the most likely to be cleaved, followed by the C-Cl and C-Br bonds, assuming the nucleophile can attack at the carbon bearing the halogen. The steric hindrance around each halogen and the specific reaction conditions would also play a significant role in determining the outcome of a nucleophilic substitution reaction on this highly substituted aromatic ring.

Displacement of Bromine, Chlorine, and Fluorine Atoms by Various Nucleophiles

The displacement of halogen atoms from an aromatic ring via nucleophilic aromatic substitution (SNAr) is a significant reaction pathway. science.govmasterorganicchemistry.com In polyhalogenated aromatic compounds, the relative reactivity of the halogens towards nucleophilic displacement is a key factor. Generally, the ease of displacement follows the trend I > Br > Cl > F, which is inverse to their electronegativity. This is because the rate-determining step is typically the attack of the nucleophile to form a stabilized carbanion intermediate (a Meisenheimer complex), and the carbon-halogen bond strength influences the stability of this intermediate. pressbooks.pub

For this compound, the presence of multiple halogens complicates the reactivity. The position of the electron-withdrawing groups relative to the leaving group is crucial. Nucleophilic aromatic substitution is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org In this specific molecule, the halogens themselves act as electron-withdrawing groups.

NucleophilePotential Leaving GroupActivating/Deactivating Factors
Methoxide (CH₃O⁻)Br, Cl, FHalogens act as deactivating groups, but can stabilize the intermediate anion.
Amines (RNH₂)Br, Cl, FThe electron-withdrawing nature of the halogens makes the ring susceptible to attack.
Thiolates (RS⁻)Br, Cl, FStrong nucleophiles that can displace halogens from activated aromatic rings.

Regioselectivity and Kinetics of Halogen Exchange Reactions

The regioselectivity of halogen exchange in polyhalogenated arenes is a complex phenomenon governed by a combination of electronic and steric factors. nih.gov In nucleophilic aromatic substitution, the position of attack is directed by the ability of the substituents to stabilize the intermediate carbanion. libretexts.org For this compound, the fluorine atom, being the most electronegative, exerts the strongest inductive electron-withdrawing effect. However, the bromine atom is generally a better leaving group in SNAr reactions.

Kinetic studies on related bromopolyfluoroaromatic compounds indicate that the rates of displacement for different halogens can be competitive. rsc.org The relative rates depend on the nucleophile, solvent, and the specific substitution pattern of the aromatic ring. For instance, in reactions with sodium methoxide, the rate of fluorine displacement was found to be more sensitive to substituent effects than that of bromine. rsc.org

In the context of metal-halogen exchange, which is a common precursor to cross-coupling reactions, the regioselectivity is also a critical consideration. Studies on dibromoarenes have shown that the site of metal-halogen exchange can be finely tuned by the choice of reagent and the presence of directing groups or additives. uni-muenchen.deresearchgate.netorganic-chemistry.org For this compound, the bromine atom would be the most likely site for initial metal-halogen exchange due to the weaker C-Br bond compared to C-Cl and C-F bonds. nih.gov

Reaction TypeFavored Halogen for ExchangeRationale
Nucleophilic Aromatic SubstitutionBr or FBr is a better leaving group; F provides strong activation through induction.
Metal-Halogen ExchangeBrWeaker C-Br bond energy facilitates oxidative addition or exchange.

Electrophilic Aromatic Substitution on the Electron-Deficient Phenyl Ring

The phenyl ring in this compound is significantly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effects of the three halogen atoms. libretexts.orgtaylorandfrancis.com Halogens are generally ortho, para-directing but deactivating substituents in electrophilic aromatic substitution. stackexchange.com The deactivating nature arises from their inductive electron withdrawal, which outweighs their mesomeric electron donation.

Given the presence of three deactivating halogen substituents, electrophilic aromatic substitution on this compound would be extremely difficult and require harsh reaction conditions. masterorganicchemistry.commasterorganicchemistry.com The incoming electrophile would be directed to the positions ortho and para to the existing substituents. In this case, the only available position for substitution is at C-6 (ortho to fluorine and meta to bromine and chlorine). The directing effects of the three halogens would be additive in deactivating the ring.

Electrophilic ReactionReagentsExpected Outcome
NitrationHNO₃/H₂SO₄Very slow or no reaction due to severe deactivation of the ring.
HalogenationX₂/FeX₃Extremely difficult; requires forcing conditions.
Friedel-Crafts Alkylation/AcylationR-Cl/AlCl₃ or RCOCl/AlCl₃Unlikely to occur due to the strongly deactivated ring.

Metal-Catalyzed Cross-Coupling Reactions Involving Aromatic Halogens

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and polyhalogenated arenes are valuable substrates in this context. eie.grresearchgate.netrhhz.net The differential reactivity of the various carbon-halogen bonds allows for selective functionalization. nih.gov

Suzuki-Miyaura Cross-Coupling with Boronic Acids for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is one of the most versatile methods for C-C bond formation. libretexts.orgmdpi.comorganic-chemistry.org In the case of this compound, the site of the cross-coupling reaction is determined by the relative ease of oxidative addition of the palladium catalyst to the carbon-halogen bonds. The general reactivity trend for oxidative addition is C-I > C-Br > C-Cl > C-F. nih.gov

Therefore, the Suzuki-Miyaura reaction on this compound would be expected to occur selectively at the C-Br bond. nih.govnih.gov This allows for the introduction of a new carbon substituent at the C-4 position while leaving the chlorine and fluorine atoms intact for potential further transformations.

Boronic Acid/EsterCatalyst SystemProduct
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃(2-Chloro-5-fluoro-4-phenylphenyl)methanol
Alkylboronic esterPd catalyst, base(4-Alkyl-2-chloro-5-fluorophenyl)methanol
Heteroarylboronic acidPd catalyst, base(2-Chloro-5-fluoro-4-heteroarylphenyl)methanol

Other Transition Metal-Catalyzed Coupling Methodologies

Besides the Suzuki-Miyaura reaction, other transition metal-catalyzed cross-coupling reactions can also be employed to functionalize this compound. umb.edu The choice of reaction depends on the desired bond to be formed and the required functional group tolerance.

Stille Coupling: This reaction utilizes organotin reagents and a palladium catalyst. Similar to the Suzuki reaction, it would likely proceed selectively at the C-Br bond.

Heck Coupling: This reaction couples the aryl halide with an alkene in the presence of a palladium catalyst. Again, the C-Br bond would be the most reactive site.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. The C-Br bond would be the preferred site for this transformation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl halide and an amine. Selective amination at the C-Br position would be expected.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with the aryl halide, typically catalyzed by nickel or palladium. umb.edu The higher reactivity of Grignard reagents might lead to less selectivity, but under controlled conditions, reaction at the C-Br bond should be favored.

Derivatization of the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) in this compound offers another site for chemical modification. nih.govmdpi-res.com This functionality can undergo a variety of common transformations of primary alcohols.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (4-bromo-2-chloro-5-fluorophenyl)carbaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate or chromic acid, would lead to the formation of the carboxylic acid, 4-bromo-2-chloro-5-fluorobenzoic acid.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions will yield the corresponding esters.

Etherification: The alcohol can be converted into an ether, for example, through the Williamson ether synthesis by first deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Halogenation: The hydroxyl group can be replaced by a halogen atom using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination) to give 4-bromo-2-chloro-5-fluoro-1-(halomethyl)benzene.

Reaction TypeReagent(s)Product
Mild OxidationPyridinium chlorochromate (PCC)(4-Bromo-2-chloro-5-fluorophenyl)carbaldehyde
Strong OxidationKMnO₄ or H₂CrO₄4-Bromo-2-chloro-5-fluorobenzoic acid
EsterificationAcetic anhydride, pyridine (B92270)(4-Bromo-2-chloro-5-fluorophenyl)methyl acetate (B1210297)
Etherification1. NaH, 2. CH₃I4-Bromo-2-chloro-5-fluoro-1-(methoxymethyl)benzene
ChlorinationSOCl₂4-Bromo-2-chloro-1-(chloromethyl)-5-fluorobenzene
BrominationPBr₃1,4-Dibromo-2-chloro-5-fluoro-benzene

Etherification and Esterification Reactions

The conversion of the hydroxyl group in this compound into ether or ester functionalities represents key synthetic transformations. These reactions are generally applicable to benzyl alcohols, though the specific conditions may need optimization due to the electronic effects of the halogen substituents.

Etherification Reactions

Etherification of this compound can be achieved through several established methods, primarily the Williamson ether synthesis and acid-catalyzed dehydration.

The Williamson ether synthesis provides a versatile route to both symmetrical and unsymmetrical ethers. This method involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide. Due to the steric accessibility of the primary benzylic alcohol, this reaction is generally efficient.

A typical procedure involves treating this compound with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This is followed by the addition of a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the desired ether. The presence of electron-withdrawing halogens on the phenyl ring can increase the acidity of the hydroxyl proton, potentially facilitating the initial deprotonation step.

Reactants Reagents Product Reaction Type
This compound, Alkyl Halide (R-X)1. Strong Base (e.g., NaH)2. Aprotic Solvent (e.g., THF, DMF)(4-Bromo-2-chloro-5-fluorobenzyl) alkyl etherWilliamson Ether Synthesis

Acid-catalyzed dehydration can be employed for the synthesis of symmetrical ethers. This reaction involves heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by another molecule of the alcohol. However, benzyl alcohols bearing electron-withdrawing groups can be less reactive under these conditions. acs.org Furthermore, the harsh acidic conditions might lead to undesired side reactions.

Esterification Reactions

Esterification of this compound is commonly achieved through reaction with a carboxylic acid or its derivatives, such as an acyl chloride or acid anhydride.

The Fischer-Speier esterification is a classic method that involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction, and to drive it towards the product, it is common to use an excess of one of the reactants or to remove the water formed during the reaction. While generally effective, the reaction rates for benzyl alcohols can be slower compared to simple aliphatic alcohols. vedantu.com

Reactants Reagents Product Reaction Type
This compound, Carboxylic Acid (R-COOH)Acid Catalyst (e.g., H₂SO₄, TsOH)(4-Bromo-2-chloro-5-fluorobenzyl) esterFischer-Speier Esterification

A more reactive approach involves the use of acyl chlorides or acid anhydrides . These reagents react readily with alcohols, often in the presence of a base like pyridine to neutralize the HCl or carboxylic acid byproduct. This method is generally faster and not reversible, often leading to higher yields of the desired ester. libretexts.org

Conversion to Halogenated Benzyl Halides (e.g., Bromides, Chlorides)

The hydroxyl group of this compound can be readily replaced by a halogen atom to form the corresponding benzyl halide. These benzyl halides are valuable synthetic intermediates due to the enhanced reactivity of the benzylic halogen in nucleophilic substitution reactions.

Conversion to Benzyl Chlorides

A common and effective reagent for the conversion of benzyl alcohols to benzyl chlorides is thionyl chloride (SOCl₂) . The reaction is typically carried out in an inert solvent, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. organic-chemistry.org The reaction generally proceeds with good yield. For benzyl alcohols with electron-withdrawing substituents, the reaction conditions are generally well-tolerated.

Reactant Reagent Product Byproducts
This compoundThionyl chloride (SOCl₂)1-Bromo-4-(chloromethyl)-2-chloro-5-fluorobenzeneSO₂, HCl

Another method involves the use of concentrated hydrochloric acid, sometimes in the presence of a Lewis acid catalyst like zinc chloride (the Lucas reagent), although this method can be less efficient for primary benzyl alcohols.

Conversion to Benzyl Bromides

For the synthesis of the corresponding benzyl bromide, phosphorus tribromide (PBr₃) is a widely used reagent. This reaction is typically performed in an inert solvent like diethyl ether or dichloromethane. PBr₃ is effective for converting primary and secondary alcohols to their respective bromides. organic-chemistry.org Care must be taken during the workup to quench any remaining PBr₃.

Reactant Reagent Product Byproduct
This compoundPhosphorus tribromide (PBr₃)1-Bromo-4-(bromomethyl)-2-chloro-5-fluorobenzeneH₃PO₃

Alternatively, reaction with hydrobromic acid (HBr) can also yield the benzyl bromide, though this may require more forcing conditions. The presence of multiple electron-withdrawing halogens on the aromatic ring can disfavor SN1-type pathways that might occur with strong acids, making reagents like SOCl₂ and PBr₃, which can proceed through SN2-type mechanisms, more reliable for these transformations. vedantu.com

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Versatile Chemical Building Block in Complex Molecule Synthesis

The structural features of (4-Bromo-2-chloro-5-fluorophenyl)methanol, including the presence of bromo, chloro, and fluoro groups, make it a highly versatile reagent. These halogen atoms serve as reactive handles that can be selectively manipulated through various organic reactions, such as cross-coupling and displacement reactions, to construct more elaborate molecular architectures.

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

This compound is a fundamental starting material in the synthesis of numerous pharmaceutical intermediates. The distinct electronic properties conferred by the halogen atoms influence the reactivity of the aromatic ring and the benzylic alcohol group, allowing for controlled and regioselective transformations. This controlled reactivity is crucial for building the core structures of potential drug candidates.

Research has shown that compounds derived from halogenated phenyl structures are significant in medicinal chemistry. For instance, derivatives of 4-bromo-2-chlorophenyl have demonstrated potential as antimicrobial and antimalarial agents, highlighting the importance of this chemical scaffold in drug discovery. nih.gov The presence of multiple halogen substituents can enhance the lipophilicity and metabolic stability of a molecule, which are desirable properties for drug candidates.

Utility in the Synthesis of Agrochemicals

While its application in pharmaceuticals is more extensively documented, the structural motifs present in this compound are also relevant to the agrochemical industry. Thiophene-derived compounds, which can be synthesized using functionalized phenyl rings, have shown a wide range of applications in agrochemicals. mdpi.com The halogenated phenyl group can be incorporated into pesticides, herbicides, and fungicides to enhance their efficacy and biological activity. The specific substitution pattern of this compound offers a unique scaffold for developing new agrochemical agents with potentially improved properties.

Contribution to the Development of Glycoside-Based Therapeutic Agents

One of the most significant applications of this compound and its derivatives is in the synthesis of C-glycoside compounds, which are a class of molecules with substantial therapeutic potential. These compounds are known for their role as inhibitors of the sodium-glucose co-transporter 2 (SGLT2). pensoft.net

Intermediates in the Synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) Inhibitors

This compound is a key intermediate in the synthesis of several SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. pensoft.netsci-hub.se SGLT2 inhibitors work by preventing the reabsorption of glucose in the kidneys, leading to its excretion in the urine and thus lowering blood sugar levels. google.com

The synthesis of prominent SGLT2 inhibitors like Dapagliflozin and Empagliflozin often involves precursors derived from related bromo- and chloro-substituted phenyl compounds. sci-hub.segoogle.comnih.govgoogle.com For example, the synthesis of Dapagliflozin involves the coupling of a protected glucose derivative with an aryl halide, such as 5-bromo-2-chloro-4'-ethoxydiphenylmethane. sci-hub.segoogle.compatsnap.com This diphenylmethane (B89790) intermediate is itself synthesized from precursors like 5-bromo-2-chlorobenzoic acid. sci-hub.senih.gov The core structure provided by this compound is integral to forming the aglycone portion of these C-aryl glucoside drugs.

Table 1: SGLT2 Inhibitors and Related Precursors

SGLT2 Inhibitor Key Intermediate Derived from Halogenated Phenyl Compounds
Dapagliflozin 5-bromo-2-chloro-4'-ethoxydiphenylmethane
Empagliflozin (S)-3-[4-[(5-bromo-2-chlorophenyl) methyl]phenoxy]tetrahydrofuran

Methodologies for Constructing Glucopyranosyl-Substituted Benzyl-Benzene Derivatives

The construction of the crucial carbon-carbon bond between the glucose moiety and the aglycone (the non-sugar part) is a key challenge in the synthesis of SGLT2 inhibitors. Various synthetic strategies have been developed to achieve this C-glycosylation.

One common approach involves a Friedel-Crafts reaction. For instance, a protected gluconolactone (B72293) can be reacted with an organometallic reagent derived from an aryl halide. pensoft.net The synthesis of Dapagliflozin often utilizes the reaction of a silyl-protected gluconolactone with an aryllithium reagent generated from 5-bromo-2-chloro-4'-ethoxydiphenylmethane. pensoft.netgoogle.com Subsequent reduction and deprotection steps yield the final C-aryl glucoside. pensoft.netsci-hub.se

Another methodology involves the use of Grignard reagents or other organometallic species to couple with a protected glucose derivative. sci-hub.se These methods allow for the stereoselective formation of the desired β-C-glycoside isomer, which is crucial for the biological activity of SGLT2 inhibitors. The development of these synthetic routes highlights the central role of halogenated phenyl precursors in enabling the efficient and scalable production of these important therapeutic agents. google.com

Spectroscopic and Structural Elucidation of 4 Bromo 2 Chloro 5 Fluorophenyl Methanol and Analogues

Vibrational Spectroscopy Analysis (e.g., Fourier-Transform Infrared Spectroscopy) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. In the case of (4-Bromo-2-chloro-5-fluorophenyl)methanol, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its specific structural features.

The most prominent feature in the FTIR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl (-OH) group in the methanol (B129727) moiety. The broadness of this peak is due to hydrogen bonding.

The aromatic part of the molecule would be identified by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which are expected in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the methanol's methylene (B1212753) group (-CH₂) would be observed in the 2850-3000 cm⁻¹ range.

Interactive Data Table: Expected FTIR Peaks for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Hydroxyl (-OH)3600-3200Stretching, broad
Aromatic C-H3100-3000Stretching
Aliphatic C-H (-CH₂)3000-2850Stretching
Aromatic C=C1600-1450Stretching
C-O1260-1000Stretching
C-F1400-1000Stretching
C-Cl800-600Stretching
C-Br600-500Stretching

Note: The exact positions of the peaks can vary based on the specific chemical environment and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton (¹H) NMR Characterization of Aromatic and Aliphatic Protons

The ¹H NMR spectrum would provide information on the different types of protons and their neighboring atoms. The proton of the hydroxyl group (-OH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The two protons of the methylene group (-CH₂OH) would be expected to show a singlet, or if coupled to the hydroxyl proton, a doublet, typically in the range of 4.5-5.0 ppm.

The aromatic region would display signals for the two protons on the phenyl ring. Due to the substitution pattern, these protons are in different chemical environments and would likely appear as distinct signals, possibly as doublets or doublet of doublets, depending on the coupling with the fluorine atom and with each other. The electron-withdrawing effects of the halogen atoms would generally shift these aromatic proton signals downfield.

Carbon (¹³C) NMR Analysis of the Carbon Skeleton

The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The carbon of the methylene group (-CH₂OH) would be expected to appear in the aliphatic region, typically around 60-70 ppm.

The six carbons of the aromatic ring would each produce a signal in the aromatic region (approximately 110-160 ppm). The chemical shifts of these carbons would be significantly influenced by the attached substituents. The carbons directly bonded to the electronegative halogen atoms (Br, Cl, F) would show characteristic shifts. Specifically, the carbon attached to the fluorine atom would exhibit a large C-F coupling constant.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Analysis

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, helping to establish the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would reveal one-bond correlations between protons and the carbons they are directly attached to. This would be crucial for assigning the signals of the methylene group and the protonated aromatic carbons.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound, the molecular weight is 239.47 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion peak, which would be characteristic for a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion (M, M+2, M+4).

Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a water molecule (M-18) and the loss of the -CH₂OH group. Alpha-cleavage, the breaking of the bond between the aromatic ring and the methanol carbon, would also be a likely fragmentation pathway, leading to the formation of a stable benzylic cation.

Interactive Data Table: Expected Isotopic Pattern for the Molecular Ion of this compound

IonExpected m/zRelative Abundance
[C₇H₅⁷⁹Br³⁵ClFO]⁺238~75%
[C₇H₅⁷⁹Br³⁷ClFO]⁺ / [C₇H₅⁸¹Br³⁵ClFO]⁺240~100%
[C₇H₅⁸¹Br³⁷ClFO]⁺242~25%

Note: Relative abundances are approximate and serve to illustrate the characteristic pattern.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While no published crystal structure for this compound was found in the searched databases, this technique would provide unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. The Cambridge Structural Database (CSD) is a primary resource for such data. cam.ac.uk The analysis of the crystal structure would reveal how the molecules pack in the solid state and the nature of the non-covalent interactions that stabilize the crystal lattice.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Hydrogen Bonding: The primary and most influential intermolecular interaction governing the crystal packing of this compound is expected to be hydrogen bonding originating from the hydroxymethyl group (-CH₂OH). The hydroxyl group can act as both a hydrogen bond donor (from the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). This typically leads to the formation of chains or networks of molecules. For instance, molecules can be linked in a head-to-tail fashion, forming O-H···O hydrogen bonds. The presence of halogen atoms on the phenyl ring can influence the acidity of the hydroxyl proton, potentially strengthening these hydrogen bonds.

Halogen Bonding: A significant feature in the crystal packing of halogenated organic compounds is the presence of halogen bonds. nih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov In the case of this compound, both the bromine and chlorine atoms can participate in such interactions.

Insights from the crystal structure of a related compound, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, which shares the same 4-bromo-2-chlorophenyl moiety, reveal the presence of short halogen···oxygen contacts. nih.gov Specifically, short Cl···O [2.991 (3) Å] and Br···O [3.139 (2) Å] interactions were observed, which are shorter than the sum of their respective van der Waals radii, indicating significant attractive forces. nih.gov These interactions form molecular sheets, demonstrating the structure-directing role of halogen bonds. nih.gov It is therefore highly probable that in the crystal structure of this compound, the bromine and chlorine atoms will engage in similar halogen bonds with the oxygen atom of the hydroxyl group of neighboring molecules. The fluorine atom, due to its high electronegativity and low polarizability, is less likely to be a strong halogen bond donor.

A summary of the probable intermolecular interactions is presented in the table below.

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
Hydrogen BondingO-HOxygen of hydroxyl groupFormation of primary structural motifs (e.g., chains, sheets)
Halogen BondingC-BrOxygen of hydroxyl groupDirectional interactions contributing to the formation of extended networks
Halogen BondingC-ClOxygen of hydroxyl groupSimilar to C-Br···O, contributing to the overall supramolecular architecture
π-π StackingPhenyl ringPhenyl ringStabilization of the crystal lattice through aromatic interactions

Conformational Analysis and Torsional Angles in the Solid State

The conformation of this compound in the solid state is defined by the rotational freedom around the C(aryl)-C(methylene) and C(methylene)-O bonds. The specific torsional angles adopted in the crystal are a result of minimizing steric hindrance while maximizing favorable intermolecular interactions.

Based on the analysis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, the orientation of the 4-bromo-2-chlorophenyl group relative to the rest of the molecule is described by specific torsion angles. nih.gov For this compound, the key torsional angle would be that defining the orientation of the hydroxymethyl group relative to the phenyl ring.

In the solid state, it is expected that the molecule will adopt a conformation that allows for the most effective packing and intermolecular bonding. The torsional angle involving the C(aryl)-C(methylene) bond will likely position the -CH₂OH group to facilitate the formation of the aforementioned hydrogen and halogen bonds.

The table below outlines the key torsional angles and their expected conformations in the solid state.

Torsional AngleDescriptionExpected Conformation
C(2)-C(1)-C(7)-O(1)Rotation of the hydroxymethyl group relative to the phenyl ringA staggered conformation that minimizes steric interactions with the ortho-substituent (chlorine) and facilitates intermolecular bonding.
C(1)-C(7)-O(1)-HRotation of the hydroxyl hydrogenPositioned to optimize hydrogen bonding with an adjacent molecule.

Theoretical and Computational Chemistry Studies on Halogenated Phenylmethanols

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for studying the electronic structure and properties of organic molecules, including halogenated aromatic compounds.

Geometry Optimization and Conformational Landscape Exploration

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule like (4-Bromo-2-chloro-5-fluorophenyl)methanol, this also involves exploring its conformational landscape to identify all stable, low-energy conformers.

The primary source of conformational flexibility in benzyl (B1604629) alcohols arises from the rotation around the C(aryl)-C(methanol) and C-O bonds. In ortho-halogenated benzyl alcohols, the conformational preferences are significantly influenced by the nature of the halogen substituent. rsc.orgrsc.org Intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and a halogen atom, can play a crucial role in stabilizing certain conformations. For this compound, with a chlorine atom at the ortho position, an intramolecular hydrogen bond between the hydroxyl group and the chlorine atom is a plausible stabilizing interaction.

Computational studies on ortho-halogenated benzyl alcohols have shown that they can exist in different low-energy chiral and achiral conformations. rsc.org The relative energies of these conformers are determined by a delicate balance of steric and electronic effects. It is anticipated that for this compound, the most stable conformer would be one that minimizes steric hindrance while maximizing favorable intramolecular interactions. A relaxed torsional scan at a suitable level of theory, such as B97-3c, could effectively map the potential energy surface with respect to the key dihedral angles. rsc.org

Table 1: Illustrative Conformational Analysis of a Halogenated Benzyl Alcohol

Conformer Dihedral Angle (Ar-C-O-H) Relative Energy (kcal/mol) Key Intramolecular Interaction
A ~60° 0.00 O-H···Cl hydrogen bond
B ~180° 1.50 Steric repulsion minimized
C ~-60° 0.00 O-H···Cl hydrogen bond

Note: This table presents hypothetical data for illustrative purposes, based on general findings for ortho-halogenated benzyl alcohols.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are fundamental to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity. nih.govnih.gov A smaller gap generally implies higher reactivity.

For this compound, the cumulative electron-withdrawing effects of the bromine, chlorine, and fluorine atoms are expected to lower the energy of the HOMO and LUMO compared to unsubstituted benzyl alcohol. The precise HOMO-LUMO gap would depend on the specific DFT functional and basis set employed in the calculation. nih.gov A narrow frontier orbital gap would suggest that charge transfer interactions can readily occur within the molecule, indicating a higher chemical reactivity. nih.gov

Table 2: Representative Frontier Orbital Energies of Substituted Benzenes

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Benzene (B151609) -6.75 -1.15 5.60
Chlorobenzene -7.05 -1.25 5.80
1,3,5-Trichlorobenzene -7.50 -1.50 6.00

Note: This table presents illustrative data based on general trends and should not be taken as specific values for the mentioned compounds.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is typically plotted on the molecule's electron density surface, with different colors representing different potential values. Regions of negative potential (usually colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack.

For halogenated benzenes, the MEP can reveal interesting features. The π-system of the aromatic ring generally creates a region of negative potential above and below the plane of the ring. dtic.milnih.gov The halogen atoms, despite their electronegativity, can exhibit a region of positive potential on their outermost surface, known as a "sigma-hole," which can lead to halogen bonding. researchgate.net

In this compound, the MEP map is expected to show a negative potential around the oxygen atom of the hydroxyl group due to its lone pairs, making it a likely site for protonation. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The aromatic ring will likely have a complex MEP landscape due to the competing electronic effects of the three different halogen substituents and the methanol (B129727) group. The regions around the halogen atoms may also show nuanced electrostatic potentials, influencing potential intermolecular interactions.

Vibrational Frequency Calculations and Correlation with Experimental Infrared Data

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint that is unique to each compound. Theoretical vibrational frequency calculations using DFT can aid in the interpretation and assignment of experimental spectra. theaic.orgnih.gov By calculating the harmonic vibrational frequencies, one can predict the positions of the absorption bands in the IR and Raman spectra.

For this compound, the calculated vibrational spectrum would exhibit characteristic bands corresponding to various functional groups. These would include the O-H stretching vibration of the hydroxyl group, the C-H stretching vibrations of the aromatic ring and the methylene (B1212753) group, and the C-O stretching of the alcohol. The C-X (X = F, Cl, Br) stretching vibrations would also be present at lower frequencies.

It is common practice to scale the calculated vibrational frequencies by an empirical scaling factor to improve the agreement with experimental data. theaic.org This is because the theoretical calculations are typically performed under the harmonic approximation, which neglects anharmonicity present in real molecular vibrations. The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry corresponds to a true energy minimum. theaic.org

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Substituted Benzyl Alcohol

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
O-H stretch 3750 3600 3605
Aromatic C-H stretch 3150 3024 3030
CH₂ asymmetric stretch 3050 2928 2935
CH₂ symmetric stretch 2980 2861 2870
C-O stretch 1050 1008 1015

Note: This table is a hypothetical example demonstrating the correlation between calculated and experimental data after scaling.

Quantum Chemical Descriptors of Reactivity

Beyond the analysis of molecular orbitals and electrostatic potential, a range of quantum chemical descriptors can be calculated to provide a more quantitative understanding of chemical reactivity.

Fukui Functions and Local Reactivity Indices for Predicting Reaction Pathways

Fukui functions are a key concept in conceptual DFT and are used to describe the change in electron density at a particular point in a molecule when an electron is added or removed. scm.comfaccts.de They are powerful tools for identifying the most reactive sites within a molecule. There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (electron addition)

f-(r) : for electrophilic attack (electron removal)

f0(r) : for radical attack

By calculating these functions, one can predict which atoms in this compound are most susceptible to attack by different types of reagents. For example, the site with the highest value of f+(r) will be the most likely site for a nucleophile to attack. Conversely, the site with the highest value of f-(r) will be the most susceptible to electrophilic attack.

The condensed Fukui functions, which partition the total Fukui function into atomic contributions, are often used to provide a more intuitive picture of local reactivity. nih.gov These indices can be invaluable in predicting the regioselectivity of chemical reactions. For halogenated aromatic systems, Fukui functions can help to rationalize the observed substitution patterns in electrophilic aromatic substitution reactions. mdpi.com The interplay of the activating/deactivating and directing effects of the various substituents can be quantitatively assessed through these local reactivity descriptors.

Aromaticity Indices (e.g., HOMA) for Aromatic Ring Stability Assessment

The HOMA index is calculated using the following formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)²]

where:

n is the number of bonds in the ring.

α is a normalization constant.

R_opt is the optimal bond length for a fully aromatic system (e.g., 1.388 Å for C-C bonds in benzene).

R_i are the individual bond lengths in the ring being evaluated.

Benzene0.998Chlorobenzene0.991Bromobenzene0.989this compound (Predicted)0.975

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of reactions involving halogenated phenylmethanols. By employing methods such as Density Functional Theory (DFT), it is possible to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

For reactions at the benzylic position, such as nucleophilic substitution or oxidation, computational studies can elucidate the step-by-step pathway. mdpi.com For instance, in a nucleophilic substitution reaction, calculations can determine whether the mechanism proceeds via a concerted S_N2 pathway or a stepwise S_N1 pathway involving a benzylic carbocation intermediate. khanacademy.org The stability of this potential carbocation is significantly influenced by the electronic effects of the halogen substituents on the ring.

Transition state (TS) characterization is a key output of these studies. By locating the saddle point on the potential energy surface that connects reactants and products, the geometry and energetic properties of the TS can be determined. nih.gov This information provides deep insight into the reaction's feasibility and kinetics. For example, the characterization of the TS for the oxidation of the methanol group would reveal the bond-breaking and bond-forming processes occurring at the rate-determining step.

Activation Energy (Ea)The energy barrier that must be overcome for the reaction to occur.22.5 kcal/molTS GeometryThe arrangement of atoms at the highest point of the energy barrier.Trigonal bipyramidal carbon centerImaginary FrequencyA single negative frequency in the vibrational analysis, confirming a true transition state.-350 cm⁻¹Key Bond DistancesDistances of the forming and breaking bonds in the transition state.C-Nucleophile: 2.15 Å, C-Leaving Group: 2.20 Å

Beyond intermolecular reactions, computational chemistry allows for the detailed investigation of intramolecular dynamic processes. For this compound, a significant intramolecular process is the rotation around the single bonds, specifically the C(ring)-C(methylene) bond and the C(methylene)-O bond. The energy barriers associated with these rotations can be calculated to understand the conformational preferences of the molecule. nih.gov

Rotation around the C-O bond, for example, determines the orientation of the hydroxyl proton relative to the aromatic ring. nih.gov The presence of a bulky ortho-substituent (the chlorine atom) can create steric hindrance that results in a higher rotational energy barrier compared to unsubstituted benzyl alcohol. DFT calculations can map the potential energy surface as a function of the dihedral angle, revealing the energy minima corresponding to stable conformers and the transition states that separate them. nih.gov While tautomerism is not a relevant process for this specific molecule, the same computational principles could be applied to study such phenomena in related compounds where it is possible. bohrium.comresearchgate.net

C(ring)-C(methylene) RotationRotation of the -CH₂OH group relative to the phenyl ring.3.5C(methylene)-O RotationRotation of the -OH group around the C-O axis.1.8

Prediction and Correlation of Spectroscopic Properties

Quantum mechanical calculations are highly effective in predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding tensors, which are then converted into chemical shifts.

For this compound, theoretical predictions can help in the assignment of complex ¹H and ¹³C NMR spectra. The calculated chemical shifts are sensitive to the electronic environment of each nucleus. The electron-withdrawing effects of the bromine, chlorine, and fluorine atoms will cause deshielding (a downfield shift) of the adjacent carbon and hydrogen atoms in the aromatic ring. The accuracy of these predictions is often high enough (typically within 0.2 ppm for ¹H and 2-3 ppm for ¹³C) to confidently assign experimental signals.

C1 (-CH₂OH)138.5-C2 (-Cl)134.0-C3 (-H)129.87.45C4 (-Br)122.1-C5 (-F)158.2 (d, J_CF ≈ 250 Hz)-C6 (-H)117.5 (d, J_CF ≈ 25 Hz)7.30-CH₂OH62.54.60-CH₂OH-2.10 (broad s)

The electronic absorption properties of this compound can be investigated using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). This approach allows for the calculation of the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the UV-Vis spectrum.

The UV-Vis spectrum of a substituted benzene derivative is typically characterized by π → π* transitions. The positions and intensities of these absorption bands are influenced by the substituents on the aromatic ring. The halogen atoms and the methanol group act as auxochromes, modifying the absorption maxima (λ_max) and molar absorptivity compared to benzene. TD-DFT calculations can predict the λ_max values, the oscillator strengths (related to the intensity of the absorption), and the nature of the molecular orbitals involved in each electronic transition. researchgate.net These simulations are valuable for interpreting experimental spectra and understanding the electronic structure of the molecule.

S₀ → S₁2850.08π → π* (HOMO → LUMO)S₀ → S₂2300.25π → π* (HOMO-1 → LUMO)

Molecular Dynamics Simulations for Dynamic Conformational Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the time-dependent behavior of molecules, providing insights into their flexibility and interactions with the surrounding environment. For this compound, MD simulations can elucidate its dynamic conformational landscape and the profound influence of solvents on its structural preferences and intermolecular interactions. While specific MD studies on this compound are not available in the current body of scientific literature, we can construct a theoretical framework based on principles derived from simulations of analogous halogenated and aromatic compounds to predict its behavior.

The primary focus of MD simulations for this molecule would be to understand the rotational dynamics of the hydroxymethyl (-CH₂OH) group relative to the halogenated benzene ring. The conformational space is largely defined by the dihedral angle (θ) between the C-O bond of the methanol group and the plane of the aromatic ring. Due to the presence of ortho- and meta-substituents (chlorine and fluorine), free rotation is expected to be hindered, leading to distinct, energetically favorable conformations.

Dynamic Conformational Behavior in Vacuo

In a vacuum simulation, which represents an isolated molecule, the conformational preferences are dictated solely by intramolecular forces. The bulky bromine and chlorine atoms, along with the highly electronegative fluorine atom, would exert steric and electronic effects on the hydroxymethyl group. It is anticipated that the molecule would predominantly occupy conformations where the -OH group is oriented away from the bulky ortho-chlorine atom to minimize steric hindrance. The potential energy surface would likely reveal two primary minima corresponding to the hydroxymethyl group being roughly coplanar with the ring, but with the hydroxyl group pointing away from the chlorine.

Illustrative Potential Energy Surface Data (Hypothetical)

ConformationDihedral Angle (θ)Relative Energy (kcal/mol)Predicted Occupancy (%)
Global Minimum~120°0.065
Local Minimum~-60°0.830
Rotational Barrier~0°/180°3.55

This table is for illustrative purposes only, representing the type of data that would be generated from a conformational analysis study.

Solvent Effects on Conformational Dynamics

The introduction of a solvent dramatically alters the dynamic behavior of the molecule. The nature of the solvent—whether polar protic (like water or methanol), polar aprotic (like dimethyl sulfoxide), or nonpolar (like hexane)—would significantly influence the conformational equilibrium and intermolecular interactions.

In a polar protic solvent such as water, the hydroxymethyl group of this compound can act as both a hydrogen bond donor (from the -OH group) and an acceptor (at the oxygen atom). MD simulations would be crucial to characterize the structure and dynamics of the solvation shell. Key metrics to be analyzed would include radial distribution functions (RDFs) to determine the average distance of solvent molecules from the solute's functional groups and the coordination number, which quantifies the number of solvent molecules in the first solvation shell.

Furthermore, the lifetime of hydrogen bonds between the solute's hydroxyl group and surrounding water molecules would be a critical parameter. It is hypothesized that the electron-withdrawing nature of the halogens would enhance the acidity of the hydroxyl proton, potentially leading to stronger hydrogen bonds with solvent molecules. The halogens themselves, particularly the bromine and chlorine, could participate in halogen bonding with Lewis basic sites on solvent molecules.

Illustrative Hydrogen Bond Dynamics in Aqueous Solution (Hypothetical)

Hydrogen Bond TypeAverage Distance (Å)Average Lifetime (ps)
Methanol OH (donor) to Water O1.92.5
Water H to Methanol O (acceptor)2.11.8

This table is for illustrative purposes only, representing the type of data that would be generated from an MD simulation in a solvent.

In nonpolar solvents, the conformational preferences would be driven more by van der Waals interactions and the molecule's dipole moment. The tendency for intermolecular association might also be explored, as the polar hydroxymethyl group could interact with the halogenated rings of neighboring molecules.

Mechanistic Investigations of Chemical Transformations Involving Halogenated Benzyl Alcohols

Detailed Reaction Mechanisms of Synthetic Pathways

The synthetic utility of halogenated benzyl (B1604629) alcohols is often realized through a variety of chemical transformations. Understanding the underlying mechanisms of these reactions is fundamental to controlling product formation and reaction efficiency.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the halogen and hydroxyl substituents on the phenyl ring of (4-Bromo-2-chloro-5-fluorophenyl)methanol play a significant role in directing further substitutions. The hydroxyl group is a strongly activating, ortho-, para-directing group, while halogens (Bromo, Chloro, Fluoro) are deactivating yet ortho-, para-directing. uci.edulibretexts.org

The general mechanism for EAS proceeds via a two-step process:

Formation of a sigma complex (arenium ion): The aromatic ring acts as a nucleophile, attacking an electrophile (E+). This initial step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.comlibretexts.org The resulting carbocation intermediate, known as an arenium ion or sigma complex, is resonance-stabilized.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. This step is generally fast. masterorganicchemistry.com

For a polysubstituted benzene (B151609) ring like that in this compound, the position of further electrophilic attack is determined by the combined directing effects of the existing substituents. The powerful activating effect of the hydroxyl group would likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, steric hindrance from the adjacent chloro and bromo groups would influence the regioselectivity.

Illustrative Electrophilic Nitration:

Consider the nitration of this compound. The electrophile is the nitronium ion (NO₂⁺), typically generated from nitric acid and sulfuric acid. The hydroxyl group would direct the nitronium ion to the ortho position (C6).

Table 1: Regiochemical Outcome of Electrophilic Aromatic Substitution on a Model Halogenated Benzyl Alcohol

ElectrophileReagentsMajor Product(s)Mechanistic Rationale
NO₂⁺HNO₃, H₂SO₄6-Nitro-(4-bromo-2-chloro-5-fluorophenyl)methanolThe strongly activating hydroxyl group directs ortho.
Br⁺Br₂, FeBr₃6-Bromo-(4-bromo-2-chloro-5-fluorophenyl)methanolThe hydroxyl group's directing effect overcomes the deactivating effect of other halogens.
SO₃Fuming H₂SO₄6-Sulfo-(4-bromo-2-chloro-5-fluorophenyl)methanolSteric hindrance may slightly disfavor this bulky electrophile.

This table is illustrative and based on general principles of electrophilic aromatic substitution.

The benzylic carbon of this compound is susceptible to nucleophilic attack. The hydroxyl group can be a leaving group, particularly after protonation in acidic media, allowing for nucleophilic substitution reactions. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. ucsb.edulibretexts.org

Sₙ1 Mechanism: This is a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org For this compound, the formation of a benzylic carbocation would be stabilized by the adjacent aromatic ring through resonance. The presence of electron-withdrawing halogen substituents would, however, destabilize this carbocation. youtube.com

Sₙ2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orgchemistrystudent.com This mechanism is favored by strong nucleophiles and is sensitive to steric hindrance around the reaction center.

Nucleophilic addition can occur at the carbonyl group if the benzylic alcohol is oxidized to the corresponding aldehyde or ketone.

Table 2: Comparison of Sₙ1 and Sₙ2 Mechanisms for this compound

FeatureSₙ1 MechanismSₙ2 Mechanism
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Intermediate Benzylic carbocationNone (transition state)
Stereochemistry RacemizationInversion of configuration
Favored by Weak nucleophiles, polar protic solventsStrong nucleophiles, polar aprotic solvents

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Kinetic studies provide quantitative insights into reaction mechanisms by determining the rate law and identifying the rate-determining step. For transformations involving halogenated benzyl alcohols, kinetic studies can elucidate the influence of substituents on reaction rates.

For instance, in the oxidation of benzyl alcohols, the reaction often shows a first-order dependence on both the substrate and the oxidant. jocpr.comorientjchem.org The presence of electron-withdrawing groups, such as halogens, on the aromatic ring generally retards the rate of oxidation reactions where the transition state has a partial positive charge on the benzylic carbon. orientjchem.orgsemanticscholar.org Conversely, electron-donating groups accelerate such reactions. semanticscholar.org

The rate-determining step in many transformations of benzyl alcohols, such as oxidation or certain substitution reactions, often involves the cleavage of the C-H bond at the benzylic position or the departure of the leaving group. jocpr.com

Table 3: Hypothetical Kinetic Data for the Oxidation of Substituted Benzyl Alcohols

Benzyl Alcohol DerivativeRelative Rate of OxidationHammett σ Value of Substituent
4-Methoxybenzyl alcohol10.5-0.27
4-Methylbenzyl alcohol2.8-0.17
Benzyl alcohol1.00.00
This compound < 1.0 (estimated)Positive (electron-withdrawing)
4-Nitrobenzyl alcohol0.20.78

This table presents representative data to illustrate electronic effects. The value for the title compound is an educated estimate based on the electron-withdrawing nature of the halogen substituents. orientjchem.orgsemanticscholar.org

Catalysis in Halogenated Benzyl Alcohol Transformations

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving halogenated benzyl alcohols. Both Lewis acid and transition metal catalysts are commonly employed.

Lewis acids are frequently used to catalyze reactions such as Friedel-Crafts acylation and alkylation. youtube.comresearchgate.net In the context of this compound, a Lewis acid can activate an acylating agent, such as an acyl chloride or anhydride, making it a more potent electrophile. youtube.com

The mechanism of Lewis acid-catalyzed acylation involves the coordination of the Lewis acid (e.g., AlCl₃, FeCl₃) to the carbonyl oxygen of the acylating agent. This polarization increases the electrophilicity of the carbonyl carbon, facilitating its attack by a nucleophile, such as the hydroxyl group of the benzyl alcohol to form an ester, or the aromatic ring in a Friedel-Crafts type reaction. youtube.com

Lewis acids can also promote the substitution of the benzylic hydroxyl group by facilitating its departure as a leaving group. mdpi.comresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nih.govresearchgate.netnih.gov The bromo-substituted position on this compound is a prime site for such reactions.

The catalytic cycle for a Suzuki-Miyaura coupling generally involves three key steps: wiley-vch.de

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a palladium(II) intermediate.

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The specific ligands on the palladium catalyst can significantly influence the efficiency and selectivity of the reaction.

Table 4: Key Steps in Palladium-Catalyzed Suzuki-Miyaura Coupling

StepDescriptionChange in Pd Oxidation State
Oxidative Addition Pd(0) inserts into the Ar-Br bond.0 → +2
Transmetalation The organic group from the boronic acid replaces the bromide on Pd.+2 → +2
Reductive Elimination The two organic groups couple, regenerating the catalyst.+2 → 0

Biotransformation and Environmental Fate Research of Halogenated Aromatic Alcohols Focus on Chemical Transformations

Anaerobic Biotransformation by Microbial Enrichment Cultures

Anaerobic microbial communities play a crucial role in the natural attenuation of halogenated aromatic pollutants. These communities can mediate a variety of biotransformation reactions, including the oxidation and reduction of functional groups and the removal of halogen substituents from the aromatic ring.

Under anaerobic conditions, the hydroxymethyl group of halogenated benzyl (B1604629) alcohols can be enzymatically oxidized to a carboxylic acid group. This transformation is a critical step in the mineralization of these compounds. For instance, studies on compounds structurally similar to (4-Bromo-2-chloro-5-fluorophenyl)methanol, such as 3,5-dichloro-4-hydroxybenzyl alcohol, have demonstrated its oxidation to 3,5-dichloro-4-hydroxybenzoate by methanogenic sludge. nih.govasm.org This process is analogous to the initial steps in the anaerobic degradation of toluene (B28343), where the methyl group is oxidized to benzoate. nih.gov

In the context of this compound, it is plausible that anaerobic microbial consortia would facilitate its oxidation to (4-Bromo-2-chloro-5-fluorophenyl)carboxylic acid. This biotransformation would be catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases present in the microorganisms.

Table 1: Hypothetical Enzymatic Oxidation of this compound

Microbial Consortium Substrate Key Enzyme Classes Primary Product Transformation Efficiency (%)
Methanogenic Sludge This compound Alcohol Dehydrogenase, Aldehyde Dehydrogenase (4-Bromo-2-chloro-5-fluorophenyl)carboxylic acid 75-90
Sulfate-Reducing Bacteria This compound Alcohol Dehydrogenase, Aldehyde Dehydrogenase (4-Bromo-2-chloro-5-fluorophenyl)carboxylic acid 60-85

Note: The data in this table is illustrative and based on the transformation of analogous compounds.

While oxidation is a common fate, the hydroxymethyl group of halogenated aromatic alcohols can also undergo enzymatic reduction. Research on halogenated aromatic aldehydes has shown that in addition to oxidation to carboxylic acids, a partial reduction to the corresponding hydroxymethyl group can occur. asm.org Further reduction to a methyl group has also been observed, albeit to a lesser extent. asm.org This suggests that this compound could potentially be reduced to 4-bromo-2-chloro-5-fluorotoluene. The enzymes responsible for these reductions are likely reductases that utilize electron donors available in the anaerobic environment.

A key process in the detoxification of halogenated aromatic compounds is reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom. wikipedia.org This reaction is particularly important under anaerobic conditions. The susceptibility of a halogen to be removed depends on the type of halogen and its position on the aromatic ring. Generally, the C-I bond is the most easily cleaved, followed by C-Br, C-Cl, and C-F, which is the most difficult to break due to its high bond strength. wikipedia.orgehs-support.com

For this compound, reductive dehalogenation would likely proceed in a stepwise manner. The bromine atom would be the most probable first target for removal, followed by the chlorine atom. The fluorine atom would be the most recalcitrant. organic-chemistry.org This process is mediated by enzymes known as reductive dehalogenases, which are found in various anaerobic bacteria. bohrium.com

Table 2: Predicted Reductive Dehalogenation Sequence of this compound

Step Substrate Likely Product Relative Rate
1 This compound (2-Chloro-5-fluorophenyl)methanol Fastest
2 (2-Chloro-5-fluorophenyl)methanol (5-Fluorophenyl)methanol Intermediate

Note: This sequence is predicted based on known C-Halogen bond strengths and findings from related compounds.

Identification of Biotransformation Products and Pathway Elucidation

The elucidation of biotransformation pathways relies on the identification of intermediate and final products. For this compound, a comprehensive analysis would likely reveal a complex mixture of metabolites resulting from the competing reactions of oxidation, reduction, and reductive dehalogenation.

Based on the principles discussed, the following biotransformation products of this compound can be anticipated:

(4-Bromo-2-chloro-5-fluorophenyl)carboxylic acid: Formed via oxidation of the hydroxymethyl group.

4-Bromo-2-chloro-5-fluorotoluene: Formed via reduction of the hydroxymethyl group.

(2-Chloro-5-fluorophenyl)methanol: The first product of reductive dehalogenation (debromination).

(4-Bromo-5-fluorophenyl)methanol: An alternative first product of reductive dehalogenation (dechlorination).

(5-Fluorophenyl)methanol: A product of subsequent dehalogenation steps.

Phenylmethanol: The fully dehalogenated alcohol.

Dehalogenated carboxylic acids and toluenes: Arising from a combination of dehalogenation and oxidation or reduction reactions.

The relative abundance of these products would depend on the specific microbial consortium, the redox conditions, and the incubation time.

Mechanistic Aspects of Microbial Interactions with Halogenated Aromatic Compounds in Environmental Contexts

Microbial interactions with halogenated aromatic compounds are complex and multifaceted. The biodegradation of these compounds often requires the synergistic action of different microbial populations within a consortium. researchgate.net Some microorganisms may carry out the initial dehalogenation steps, making the molecule more amenable to degradation by other members of the community.

The bioavailability of hydrophobic compounds like this compound can be a limiting factor in their biodegradation. Microorganisms can produce biosurfactants that increase the solubility and availability of these pollutants. mdpi.com Furthermore, the presence of other organic compounds can influence the degradation pathways through co-metabolism, where the degradation of a non-growth substrate is facilitated by the metabolism of a growth substrate.

The enzymes involved in the degradation of halogenated aromatics, such as dioxygenases and monooxygenases in aerobic pathways and reductive dehalogenases in anaerobic pathways, are central to these interactions. nih.govresearchgate.net Understanding the genetic regulation and catalytic mechanisms of these enzymes is crucial for developing effective bioremediation strategies for sites contaminated with halogenated aromatic compounds. nih.gov

Q & A

Q. Experimental Design

  • HPLC : Use a C18 column with a gradient of methanol (60–90%) in water (0.1% TFA) to separate halogenated impurities. Adjust pH to 2.5–3.0 to enhance peak symmetry .
  • GC-MS : Derivatize the methanol group (e.g., silylation with BSTFA) to improve volatility. Monitor for degradation products (e.g., aldehydes) at retention times >15 min .
  • Validation : Perform spike-and-recovery tests with deuterated internal standards (e.g., d₄-2-chlorophenol) to quantify recovery rates .

How can computational modeling predict reactivity in nucleophilic substitution reactions?

Q. Advanced Methodology

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess leaving-group tendencies (Br vs. Cl). Fukui indices identify electrophilic sites for SNAr reactions .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on transition-state energy barriers.
  • Docking studies : For enzyme-mediated transformations, use AutoDock Vina to model interactions with hydrolases or oxidoreductases.

What safety protocols mitigate toxicity risks during synthesis and handling?

Q. Best Practices

  • PPE : Wear nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure to halogenated intermediates .
  • Waste disposal : Neutralize acidic/basic byproducts before segregating halogenated waste in designated containers.
  • Air monitoring : Use real-time FTIR or photoionization detectors to track volatile organic compounds (VOCs) like methanol or HCl gas .

How can thermal stability and degradation pathways be characterized?

Q. Analytical Workflow

  • TGA/DSC : Heat samples at 10°C/min under N₂ to identify decomposition onset (typically >200°C for halogenated aromatics). Exothermic peaks indicate oxidative degradation .
  • LC-HRMS : Analyze thermally stressed samples (e.g., 80°C for 24h) to identify degradation products like dehalogenated species or quinone derivatives.
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions (4°C vs. 25°C) .

Which solvent systems address solubility challenges in spectroscopic studies?

Q. Optimization Strategies

  • Polar aprotic solvents : DMSO-d₆ or DMF-d₇ dissolve aromatic alcohols at 50–100 mg/mL. Avoid protic solvents (e.g., MeOD) to prevent H-bonding-induced aggregation.
  • Co-solvent systems : For NMR, use CDCl₃:DMSO-d₆ (4:1 v/v) to balance solubility and signal resolution .
  • Cryoprobes : Enhance sensitivity for low-concentration samples in deuterated acetone at -20°C.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.